Sodium;4-methyl-5-oxohexanoate
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Overview
Description
EGR240 is a chemical compound known for its role as an inhibitor of branched-chain amino acid aminotransferase 1 (BCAT1).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EGR240 involves a series of chemical reactions that result in the formation of its unique structure. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of EGR240 is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is then purified and tested for quality before being distributed for research purposes .
Chemical Reactions Analysis
Types of Reactions: EGR240 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: EGR240 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
EGR240 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, rheumatoid arthritis, and bone disease.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
EGR240 exerts its effects by inhibiting branched-chain amino acid aminotransferase 1 (BCAT1). This enzyme is involved in the metabolism of branched-chain amino acids, which are essential for various cellular functions. By inhibiting BCAT1, EGR240 disrupts the metabolic pathways that rely on these amino acids, leading to decreased oxygen consumption and glycolysis. This mechanism is particularly relevant in the context of cancer research, where altered metabolism is a hallmark of cancer cells .
Comparison with Similar Compounds
Daporinad (FK866): Another inhibitor of metabolic pathways, used in cancer research.
GGTI 298 TFA salt: A transferase inhibitor with applications in metabolic studies.
Aminooxyacetic acid hemihydrochloride: An inhibitor of aminotransferases, used in various biochemical studies.
Uniqueness of EGR240: EGR240 is unique due to its specific inhibition of branched-chain amino acid aminotransferase 1 (BCAT1). This specificity makes it a valuable tool in studying the metabolic pathways involving branched-chain amino acids and their role in diseases such as cancer and rheumatoid arthritis .
Properties
Molecular Formula |
C7H11NaO3 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
sodium;4-methyl-5-oxohexanoate |
InChI |
InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QEQCTLAIARYMND-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
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